molecular formula C10H9NOS B8726631 2-(4-Methyl-5-isothiazolyl)phenol CAS No. 89296-04-8

2-(4-Methyl-5-isothiazolyl)phenol

Cat. No.: B8726631
CAS No.: 89296-04-8
M. Wt: 191.25 g/mol
InChI Key: OKZWNVOUHRAQJF-UHFFFAOYSA-N
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Description

2-(4-Methyl-5-isothiazolyl)phenol is a heterocyclic aromatic compound featuring a phenol group substituted at the 2-position with a 4-methylisothiazole ring. The isothiazole moiety contains sulfur and nitrogen atoms at positions 1 and 2, respectively, distinguishing it from isoxazole (oxygen and nitrogen). This structural framework confers unique electronic, physicochemical, and biological properties, making it relevant in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

89296-04-8

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-(4-methyl-1,2-thiazol-5-yl)phenol

InChI

InChI=1S/C10H9NOS/c1-7-6-11-13-10(7)8-4-2-3-5-9(8)12/h2-6,12H,1H3

InChI Key

OKZWNVOUHRAQJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=C1)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-5-isothiazolyl)phenol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Cyclohexadienone Formation: The cyclohexadienone moiety can be prepared via the oxidation of cyclohexadiene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reaction: The final step involves coupling the thiazole ring with the cyclohexadienone moiety under basic conditions, often using a base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-5-isothiazolyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

2-(4-Methyl-5-isothiazolyl)phenol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-5-isothiazolyl)phenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways Involved: It can interfere with metabolic pathways or signal transduction pathways, leading to the inhibition of cell growth or induction of cell death.

Comparison with Similar Compounds

2-(5-Isoxazolyl)-4-methylphenol (CAS: 164171-56-6)

Structural Differences :

  • Heteroatom Substitution : The target compound has an isothiazole (S, N) ring, whereas this analog contains an isoxazole (O, N) ring. Sulfur’s lower electronegativity compared to oxygen alters electron distribution, affecting acidity and reactivity.

Physicochemical Properties :

Property 2-(4-Methyl-5-isothiazolyl)phenol 2-(5-Isoxazolyl)-4-methylphenol
Molecular Formula C₁₀H₉NOS C₁₀H₉NO₂
Molecular Weight (g/mol) 191.25 (estimated) 175.18
Melting Point Not reported 175–177°C
Polarity Higher (due to S atom) Moderate

Functional Implications :

  • Hydrogen Bonding: The phenolic –OH group in both compounds enables hydrogen bonding, critical in crystal packing (as per Etter’s graph-set analysis ) and biological target interactions.
  • Solubility : The sulfur atom in isothiazole may increase lipophilicity compared to the oxygen-containing isoxazole, influencing solubility in organic solvents .

5-(4-Methylphenyl)isothiazole (CAS: 49602-75-7)

Structural Differences :

  • Phenolic Group Absence: This compound lacks the hydroxyl group, reducing polarity and hydrogen-bonding capacity compared to this compound.

Physicochemical Properties :

Property 5-(4-Methylphenyl)isothiazole
Molecular Formula C₁₀H₉NS
Molecular Weight (g/mol) 175.25
Melting Point Not reported

Functional Implications :

  • Reactivity: The absence of –OH limits participation in acid-base or nucleophilic reactions, making it less versatile in synthesis than the phenolic analog.
  • Bioactivity: Phenolic derivatives often exhibit enhanced biological activity due to hydrogen-bonding interactions, as seen in agrochemicals like acifluorfen ().

3-(Substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ²-isoxazoline ()

Structural Differences :

  • Core Heterocycle: This compound features an isoxazoline ring fused with an imidazole, contrasting with the simpler isothiazole-phenol system.
  • Functional Groups : The presence of benzoyl and mercapto groups introduces additional steric and electronic complexity.

Key Research Findings

Biological Activity: Phenolic isothiazoles may mimic natural products with antioxidant or antimicrobial properties, whereas non-phenolic analogs like 5-(4-methylphenyl)isothiazole are less bioactive .

Crystallography: Hydrogen-bonding patterns in phenolic derivatives align with Etter’s graph-set analysis, favoring dimeric or chain motifs in crystal structures .

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